An In-depth Technical Guide to Sodium O,O-dimethyl thiophosphate: Structure, Properties, and Applications
An In-depth Technical Guide to Sodium O,O-dimethyl thiophosphate: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Sodium O,O-dimethyl thiophosphate, a key organophosphorus compound, holds a significant position in synthetic chemistry and has historical relevance in agricultural applications. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and reactivity. It further delves into its spectroscopic characterization, biological activity, and essential safety and handling protocols. This document is intended to serve as a detailed resource for researchers and professionals engaged in chemistry and drug development, offering both foundational knowledge and practical insights.
Introduction
Sodium O,O-dimethyl thiophosphate, with the CAS number 23754-87-2, is the sodium salt of O,O-dimethyl phosphorothioic acid.[1][2][3] It belongs to the class of organothiophosphates, which are characterized by a central phosphorus atom bonded to oxygen, sulfur, and organic moieties. While its direct application as a pesticide has been largely superseded by more potent and selective agents, it remains a valuable intermediate and reactant in organic synthesis.[3][4] Understanding the nuanced chemical properties and reactivity of this compound is crucial for its effective and safe utilization in a laboratory setting. This guide synthesizes critical technical information to provide a holistic understanding of Sodium O,O-dimethyl thiophosphate.
Chemical Structure and Nomenclature
The structural integrity of Sodium O,O-dimethyl thiophosphate is fundamental to its chemical behavior. The molecule consists of a central phosphorus(V) atom double-bonded to a sulfur atom (a thionyl group) and single-bonded to two methoxy groups (-OCH₃). The negative charge is localized on the oxygen atom, which forms an ionic bond with a sodium cation.[4]
The molecule can exist in two tautomeric forms: the thione form (P=S) and the thiolo form (P-S⁻). In the solid state and in solution, it predominantly exists in the thione form, as depicted below.
Caption: 2D structure of Sodium O,O-dimethyl thiophosphate.
Table 1: Chemical Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | sodium;dimethoxy-oxido-sulfanylidene-λ5-phosphane | [4] |
| CAS Number | 23754-87-2 | [1][2][3] |
| Molecular Formula | C₂H₆NaO₃PS | [1][2] |
| Molecular Weight | 164.10 g/mol | [1][2] |
| SMILES | COP(=S)([O-])OC.[Na+] | [4] |
| InChI | InChI=1S/C2H7O3PS.Na/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);/q;+1/p-1 | [1][4] |
| Synonyms | Sodium O,O-dimethyl phosphorothioate, O,O-Dimethylphosphorothioic acid sodium salt | [1][3][4] |
Physicochemical Properties
The physical and chemical properties of Sodium O,O-dimethyl thiophosphate dictate its handling, storage, and reactivity. It is typically supplied as an off-white to pale beige solid.[1]
Table 2: Physicochemical Data
| Property | Value | Reference(s) |
| Physical State | Solid | [1] |
| Color | Off-white to pale beige | [1] |
| Melting Point | 200 °C (decomposes) | [5] |
| Solubility | Soluble in water. Slightly soluble in chloroform, DMSO, and methanol. | [5][6] |
| Stability | Hygroscopic | [5] |
| Storage | Store under inert atmosphere, refrigerated. | [5] |
Synthesis and Manufacturing
The most common and efficient laboratory-scale synthesis of Sodium O,O-dimethyl thiophosphate involves the reaction of dimethyl phosphite with elemental sulfur in the presence of a sodium base.[4] This method provides high yields and a relatively pure product.
Experimental Protocol: Synthesis from Dimethyl Phosphite
This protocol is based on a method that demonstrates a high yield of 96.31%.
Materials:
-
Sodium metal
-
Anhydrous methanol
-
Dimethyl phosphite
-
Sulfur powder
-
Acetone
Procedure:
-
In a reaction vessel equipped with a stirrer and under an inert atmosphere, add 9.28 g (0.4 mol) of sodium metal in portions to 150 mL of anhydrous methanol. Control the addition rate to manage the exothermic reaction.
-
Once all the sodium has reacted, cool the resulting sodium methoxide solution to 40°C.
-
Add 44 g (0.4 mol) of dimethyl phosphite dropwise to the solution while maintaining the temperature at 40°C.
-
After the addition is complete, stir the reaction mixture for an additional 20 minutes.
-
Add 12.8 g (0.4 mol) of sulfur powder to the mixture in portions.
-
Heat the reaction mixture to 50°C and maintain this temperature for 5 hours with continuous stirring.
-
Allow the mixture to cool to room temperature.
-
Filter the solution to remove any unreacted sulfur.
-
Remove the solvent (methanol) from the filtrate by rotary evaporation to obtain a white solid.
-
Wash the solid with a 1:5 (v/v) mixture of water and acetone.
-
Dry the resulting white, needle-like crystals under vacuum at 60°C for 10 hours to yield the final product.
Caption: Workflow for the synthesis of Sodium O,O-dimethyl thiophosphate.
Chemical Reactivity and Stability
Sodium O,O-dimethyl thiophosphate exhibits reactivity characteristic of organothiophosphates.
-
Hydrolysis: In aqueous environments, it can undergo hydrolysis to yield dimethyl phosphite and thiol compounds. This degradation pathway is important to consider in terms of its environmental fate.[4]
-
Oxidation: Exposure to strong oxidizing agents can lead to the formation of the corresponding phosphate (P=O) analogue and various phosphorus oxides.[4]
-
Reaction with Reducing Agents: Strong reducing agents, such as metal hydrides, can react with the thiophosphate moiety, potentially leading to the release of toxic phosphine gas.[4]
-
Use in Synthesis: It serves as a nucleophilic reactant in various organic reactions. A notable application is in the rearrangement of S-(2-Aminoethyl)thiophosphates to N-(2-Mercaptoethyl)phosphoramidates, highlighting its utility in constructing more complex organophosphorus molecules.[5]
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity assessment of Sodium O,O-dimethyl thiophosphate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: Phosphorus-31 NMR is a highly diagnostic technique for organophosphorus compounds. The chemical shift of the phosphorus nucleus is sensitive to its local electronic environment. For O,O-dialkyl thiophosphorates, the ³¹P chemical shift is expected to be in a distinct region. Theoretical studies on the O,O-dimethylthiophosphorate anion suggest that the chemical shift is significantly influenced by the substituents on the phosphorus atom.
-
¹H NMR: Proton NMR provides information about the methoxy groups. The spectrum is expected to show a doublet for the six protons of the two methoxy groups due to coupling with the phosphorus-31 nucleus (³JHP).
Infrared (IR) Spectroscopy
Infrared spectroscopy can identify the key functional groups within the molecule. The IR spectrum of Sodium O,O-dimethyl thiophosphate is expected to exhibit characteristic absorption bands:
-
P=S stretching: A strong band typically in the region of 600-800 cm⁻¹.
-
P-O-C stretching: Strong absorptions in the 950-1050 cm⁻¹ region.
-
C-H stretching: Bands around 2800-3000 cm⁻¹ corresponding to the methyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) conditions, the negative ion mode would likely show the [M-Na]⁻ ion. Fragmentation would involve the loss of methyl groups and other characteristic cleavages of the phosphate ester backbone.
Biological Activity and Toxicology
The biological activity of Sodium O,O-dimethyl thiophosphate is primarily associated with its role as a weak inhibitor of the enzyme acetylcholinesterase (AChE).[6] This mechanism is the basis for the insecticidal activity of many organophosphate compounds.[6] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system, paralysis, and ultimately death in susceptible organisms.[6] However, compared to many other organophosphate insecticides, Sodium O,O-dimethyl thiophosphate is considered to have relatively low potency.[4]
Due to its potential for AChE inhibition, it poses toxicological risks to humans and non-target organisms.[6] Exposure can occur through inhalation, ingestion, or dermal contact. Symptoms of organophosphate poisoning can range from mild (headache, nausea) to severe (convulsions, respiratory failure). Therefore, strict adherence to safety protocols is mandatory when handling this compound.
Safety and Handling
Given its potential toxicity, Sodium O,O-dimethyl thiophosphate must be handled with care in a laboratory setting.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves are required.
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Lab Coat: A lab coat should be worn to protect from skin contact.
Handling Procedures:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
In Case of Exposure:
-
Inhalation: Move to fresh air. Seek medical attention if symptoms develop.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.
Applications in Research and Development
While its use as a primary insecticide is limited, Sodium O,O-dimethyl thiophosphate finds applications in several areas of chemical research:
-
Synthetic Intermediate: It is a valuable precursor for the synthesis of more complex organophosphorus compounds, including other potential pesticides and pharmaceutical intermediates.[4]
-
Mechanistic Studies: It can be used as a model compound for studying the reaction mechanisms of organothiophosphates, including their hydrolysis and environmental degradation pathways.
-
Reference Standard: In analytical chemistry, it can serve as a reference standard for the detection and quantification of organophosphate metabolites in environmental and biological samples.
Conclusion
Sodium O,O-dimethyl thiophosphate is an organophosphorus compound with well-defined chemical properties and reactivity. While its historical use as an insecticide has diminished, it remains a relevant molecule in the field of synthetic chemistry. This guide has provided a detailed overview of its structure, properties, synthesis, and handling, intended to equip researchers and scientists with the necessary knowledge for its safe and effective use. A thorough understanding of its characteristics is paramount for advancing research in areas where this and related compounds play a role.
References
-
The Royal Society of Chemistry. 1H NMR (400 MHz, CDCl3) δ =. Retrieved from [Link]
-
Grokipedia. (2026, January 7). Dimethyl dithiophosphoric acid. Retrieved from [Link]
-
ESSLAB. O-Dimethyl thiophosphate, sodium salt. Retrieved from [Link]
Sources
- 1. O,O-Dimethylphosphorothioic acid sodium | LGC Standards [lgcstandards.com]
- 2. michigan.gov [michigan.gov]
- 3. sodium O,O-dimethyl thiophosphate | 23754-87-2 [chemicalbook.com]
- 4. Buy Sodium O,O-dimethyl thiophosphate | 23754-87-2 [smolecule.com]
- 5. Phosphorodithioic acid, O,O-dimethyl ester, sodium salt (1:1) | C2H6NaO2PS2 | CID 23683120 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]




